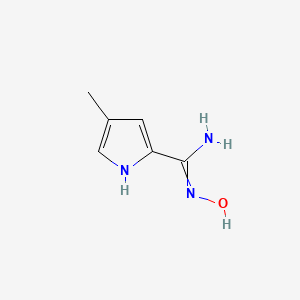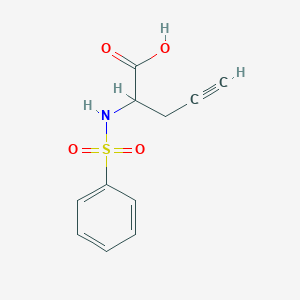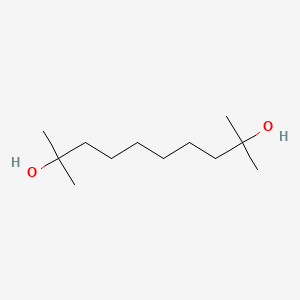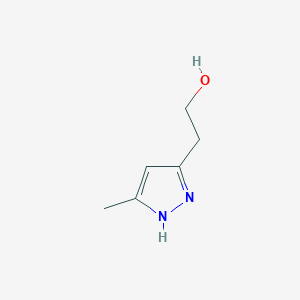![molecular formula C17H16N2O2 B13886010 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is an organic compound that features a quinoline moiety attached to a phenol ring through an aminomethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol typically involves the reaction of 4-methoxyphenol with quinoline derivatives under specific conditions. One common method includes the use of a Schiff base reaction, where 4-methoxyphenol reacts with quinoline-3-carbaldehyde in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
作用機序
The mechanism of action of 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets due to its quinoline and phenol moieties. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects .
類似化合物との比較
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but with a phenyl group instead of a quinoline moiety.
4-Methoxy-2-[(quinolin-5-ylamino)methyl]phenol: Similar structure but with the quinoline moiety attached at a different position.
Uniqueness
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is unique due to the specific positioning of the quinoline moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
4-methoxy-2-[(quinolin-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-6-7-17(20)13(9-15)10-18-14-8-12-4-2-3-5-16(12)19-11-14/h2-9,11,18,20H,10H2,1H3 |
InChIキー |
RFZFEZNJMBMEKN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)O)CNC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)

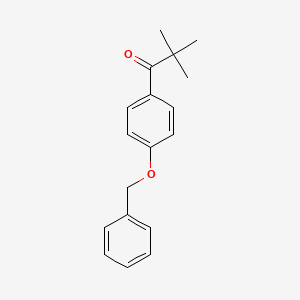
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
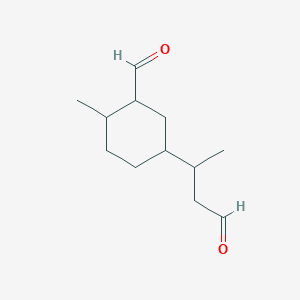
![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)

